molecular formula C6H10ClN3 B1405031 5-chloro-3-isopropyl-1-methyl-1H-1,2,4-triazole CAS No. 1556451-30-9

5-chloro-3-isopropyl-1-methyl-1H-1,2,4-triazole

Cat. No. B1405031
M. Wt: 159.62 g/mol
InChI Key: RVLWHBNTPBBHEL-UHFFFAOYSA-N
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Description

5-Chloro-3-isopropyl-1-methyl-1H-1,2,4-triazole is a triazole compound that contains chlorine and methyl functional groups . It is a relatively stable compound that is not sensitive to light and heat . The IUPAC name for this compound is 5-chloro-3-isopropyl-1-methyl-1H-1,2,4-triazole . The CAS Number is 1556451-30-9 and its molecular weight is 159.62 .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, such as 5-chloro-3-isopropyl-1-methyl-1H-1,2,4-triazole, has been a topic of interest in recent years . These scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds . The synthesis methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

The molecular structure of 5-chloro-3-isopropyl-1-methyl-1H-1,2,4-triazole consists of a triazole ring with chlorine, isopropyl, and methyl substituents . The InChI code for this compound is 1S/C6H10ClN3/c1-4(2)5-8-6(7)10(3)9-5/h4H,1-3H3 .


Chemical Reactions Analysis

Triazole compounds, including 5-chloro-3-isopropyl-1-methyl-1H-1,2,4-triazole, can participate in various typical nitrogen heterocycle reactions . In acidic conditions, it can undergo hydrogen bond breaking and protonation reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 159.62 . It is recommended to be stored at a temperature between 2 and 8 degrees Celsius .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Some research has explored the synthesis and antimicrobial activities of 1,2,4-triazole derivatives. These compounds, which include variants of 5-chloro-3-isopropyl-1-methyl-1H-1,2,4-triazole, have been synthesized and tested for their effectiveness against various microorganisms. Their potential as antimicrobial agents is significant due to their structural properties (Bektaş et al., 2007).

Structural and Molecular Docking Studies

Another study focused on structural and molecular docking studies of 1,2,4-triazole derivatives, examining their interaction with specific biological targets. This research is crucial for understanding the pharmacological activity of these compounds, potentially leading to new anticancer drugs (Kaczor et al., 2013).

Corrosion Inhibition

1,2,4-Triazole derivatives, closely related to 5-chloro-3-isopropyl-1-methyl-1H-1,2,4-triazole, have also been studied for their potential as corrosion inhibitors. These compounds can protect metals like steel in acidic environments, making them valuable in industrial applications (Lagrenée et al., 2002).

Synthesis and Physical-Chemical Properties

Researchers have investigated the synthesis and physical-chemical properties of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate. This study provides insights into the chemical behavior and properties of these compounds, which could inform future applications in various fields of science (Dzygiel et al., 2004).

Safety And Hazards

While the toxicity of 5-chloro-3-isopropyl-1-methyl-1H-1,2,4-triazole is relatively low, it should be used with caution as a chemical substance . Specific safety information and MSDS can be found online .

Future Directions

The future directions for research on 5-chloro-3-isopropyl-1-methyl-1H-1,2,4-triazole and similar compounds could involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds . These would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

5-chloro-1-methyl-3-propan-2-yl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN3/c1-4(2)5-8-6(7)10(3)9-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLWHBNTPBBHEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=N1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-3-isopropyl-1-methyl-1H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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